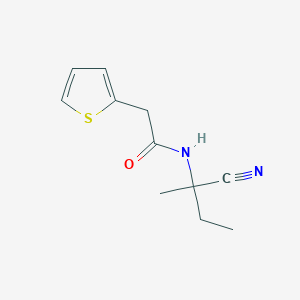

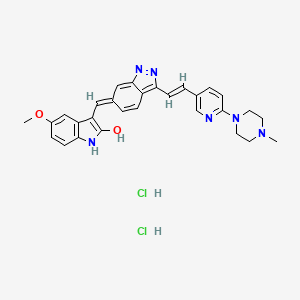

![molecular formula C13H21NO3 B2729056 Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396626-70-2](/img/structure/B2729056.png)

Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Innovative Scaffolds for Drug Discovery

Research has explored the synthesis of novel scaffolds for drug discovery, including 6-azaspiro[4.3]alkanes, synthesized from four-membered-ring ketones. These scaffolds offer a new avenue for the development of potential therapeutic agents, demonstrating the importance of cyclobutyl-based compounds in medicinal chemistry (Chalyk et al., 2017).

Antiviral and Antineoplastic Activities

Cyclobutyl nucleoside analogues have been prepared and evaluated for their antiviral and antitumoral properties. Some compounds showed noteworthy activity against respiratory syncytial virus, and others were moderately active against vaccinia virus. This research highlights the potential of cyclobutyl-containing compounds in developing treatments for viral infections and cancer (Blanco et al., 1999).

Development of Antitubercular Agents

The synthesis of oxazolyl thiosemicarbazones has been investigated for their activity against Mycobacterium tuberculosis. This work underscores the role of cyclobutyl compounds in addressing tuberculosis, particularly multidrug-resistant strains. One compound exhibited significant in vitro activity and reduced bacterial load in animal models (Sriram et al., 2006).

Photocycloaddition for Drug Development

The [2+2] photocycloaddition reaction involving S,S-dioxobenzothiophene-2-methanol has been studied for the formation of cyclobutyl rings, demonstrating the utility of photocycloaddition in synthesizing complex molecules with potential drug applications (O'Hara et al., 2019).

Synthesis of Spirocyclic Compounds

Research into the synthesis of spirocyclic oxetane-fused benzimidazoles has revealed methods for creating complex molecules with potential medicinal applications. These findings illustrate the versatility of cyclobutyl-containing compounds in synthesizing novel therapeutic agents (Gurry et al., 2015).

properties

IUPAC Name |

cyclobutyl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-4-3-5-10/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJINPSTGAOJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)C3CCC3)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

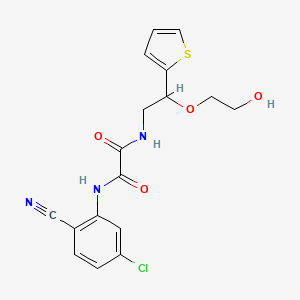

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

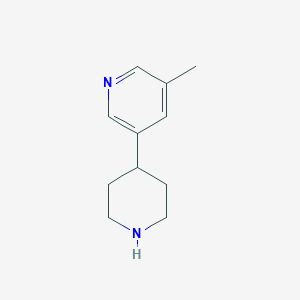

![5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B2728980.png)

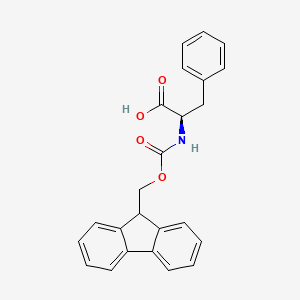

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2728983.png)

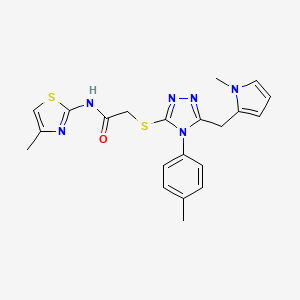

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)

![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)

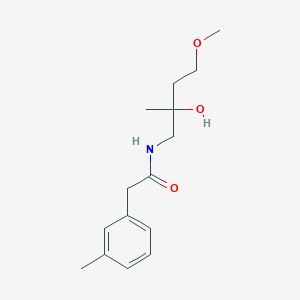

![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)